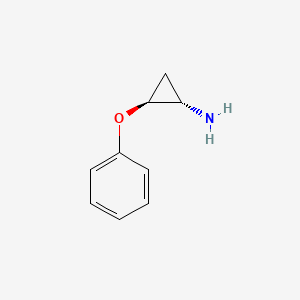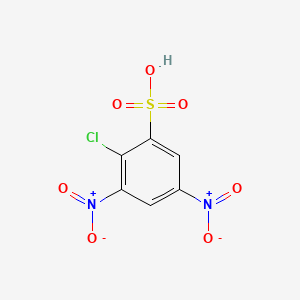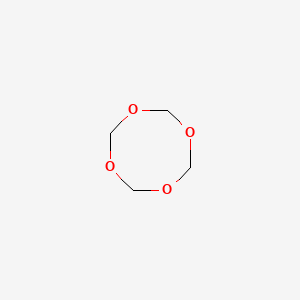
trans-2-Phenoxycyclopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Phenoxycyclopropylamine: is an organic compound that belongs to the class of cyclopropylamines It is characterized by a cyclopropane ring substituted with a phenoxy group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenoxycyclopropylamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with ethyl diazoacetate to form cis,trans-ethyl 2-phenylcyclopropanecarboxylate. This intermediate is then isomerized using anhydrous sodium ethoxide to yield predominantly the trans isomer. The ester is subsequently hydrolyzed to the corresponding carboxylic acid, which is then converted to the amine via a Curtius rearrangement involving thionyl chloride and sodium azide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-Phenoxycyclopropylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropylamines.
Applications De Recherche Scientifique
Chemistry: trans-2-Phenoxycyclopropylamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a monoamine oxidase inhibitor (MAOI). This property makes it a candidate for the treatment of neurological disorders such as depression and anxiety .
Industry: The compound is also explored for its applications in the development of agrochemicals and pharmaceuticals. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in the synthesis of various bioactive compounds.
Mécanisme D'action
The primary mechanism of action of trans-2-Phenoxycyclopropylamine involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety .
Comparaison Avec Des Composés Similaires
trans-2-Phenylcyclopropylamine: Another cyclopropylamine with a phenyl group instead of a phenoxy group.
trans-2-Phenylcyclopropylamine Hydrochloride: The hydrochloride salt form of trans-2-Phenylcyclopropylamine, used for similar applications.
Uniqueness: trans-2-Phenoxycyclopropylamine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
702-27-2 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(1R,2R)-2-phenoxycyclopropan-1-amine |
InChI |
InChI=1S/C9H11NO/c10-8-6-9(8)11-7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9-/m1/s1 |
Clé InChI |
LWTVCQHYQVDFLN-RKDXNWHRSA-N |
SMILES |
C1C(C1OC2=CC=CC=C2)N |
SMILES isomérique |
C1[C@H]([C@@H]1OC2=CC=CC=C2)N |
SMILES canonique |
C1C(C1OC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1617668.png)


